rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis
Brand Name: Vulcanchem
CAS No.: 1969288-00-3
VCID: VC8252268
InChI: InChI=1S/C11H15NO/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11-/m0/s1
SMILES: C1C(COC1CN)C2=CC=CC=C2
Molecular Formula: C11H15NO
Molecular Weight: 177.24

rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis

CAS No.: 1969288-00-3

Cat. No.: VC8252268

Molecular Formula: C11H15NO

Molecular Weight: 177.24

* For research use only. Not for human or veterinary use.

rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis - 1969288-00-3

Specification

CAS No. 1969288-00-3
Molecular Formula C11H15NO
Molecular Weight 177.24
IUPAC Name [(2S,4R)-4-phenyloxolan-2-yl]methanamine
Standard InChI InChI=1S/C11H15NO/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11-/m0/s1
Standard InChI Key AUEHVTZPXZGHPK-QWRGUYRKSA-N
Isomeric SMILES C1[C@@H](CO[C@@H]1CN)C2=CC=CC=C2
SMILES C1C(COC1CN)C2=CC=CC=C2
Canonical SMILES C1C(COC1CN)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound has the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol . Its IUPAC name, [(2S,4R)-4-phenyloxolan-2-yl]methanamine, reflects the cis configuration of the phenyl and aminomethyl substituents on the oxolane ring. The stereochemistry is critical, as it influences conformational stability and intermolecular interactions.

Key Structural Attributes:

  • Oxolane Core: A five-membered oxygen-containing ring with chair-like conformation.

  • Phenyl Substituent: Attached to the 4-position, contributing to hydrophobic interactions.

  • Aminomethyl Group: At the 2-position, enabling hydrogen bonding and bioactivity modulation.

The SMILES notation (C1[C@@H](CO[C@H]1CN)C2=CC=CC=C2) and InChIKey (AUEHVTZPXZGHPK-MNOVXSKESA-N) unambiguously define its stereochemistry .

Synthesis and Stereochemical Control

Synthetic Routes

Synthesis typically involves asymmetric catalysis or chiral resolution to isolate the cis enantiomers. A common approach utilizes:

  • Oxolane Ring Formation: Cyclization of 1,4-diols or epoxide opening with nucleophiles.

  • Aminomethyl Introduction: Reductive amination or Gabriel synthesis to install the amine group .

For example, AK Scientific synthesizes the compound via resolution of racemic mixtures using chiral auxiliaries, achieving a purity of 95% .

Challenges in Stereoselectivity

Achieving high enantiomeric excess (ee) requires precise control over reaction conditions. Diastereomeric crystallization or chromatography on chiral stationary phases (CSPs) are employed to separate the cis and trans isomers .

Physicochemical Properties

Stability and Solubility

The compound is a colorless to pale yellow oil at room temperature . Key properties include:

PropertyValue/DescriptionSource
Boiling PointNot reported
SolubilitySoluble in DMSO, methanol
LogPEstimated ~2.1 (lipophilic)

Its lipophilicity suggests moderate membrane permeability, relevant for drug discovery applications.

Research Applications and Patents

Medicinal Chemistry

Patents (e.g., US9193726B2, WO2014045156A1) highlight oxolane-based amines as intermediates in CNS drug candidates . For example, pyrido[1,2-a]pyrazine derivatives with similar substituents show efficacy in neurodegenerative models .

Material Science

The phenyl-oxolane scaffold’s rigidity could aid in designing liquid crystals or coordination polymers, though this remains unexplored.

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